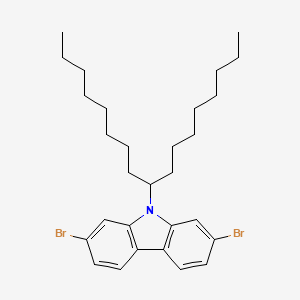

2,7-Dibrom-9-(Heptadecan-9-yl)-9H-Carbazol

Übersicht

Beschreibung

2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is a useful research compound. Its molecular formula is C29H41Br2N and its molecular weight is 563.4 g/mol. The purity is usually 95%.

The exact mass of the compound 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Photovoltaics (OPVs)

2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is utilized as a building block for low-bandgap polymers in OPVs. Its incorporation into polymer structures enhances light absorption and charge transport properties, leading to improved power conversion efficiencies (PCE). For instance, PCDTBT (Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(2',3'-dimethylphenyl)-thieno[3,4-b]thiophene]) synthesized using this compound has demonstrated a PCE of approximately 6.7% .

Organic Field-Effect Transistors (OFETs)

The compound is also explored for use in OFETs due to its high charge mobility and stability. Carbazole derivatives are known for their excellent electronic properties, making them suitable for active layers in OFET devices. Research indicates that devices utilizing carbazole-based materials can achieve high mobility values, which are crucial for efficient transistor operation .

Organic Light-Emitting Diodes (OLEDs)

In OLED applications, the compound serves as a host material or an emissive layer component. The incorporation of carbazole units enhances the light-emitting efficiency due to their favorable energy levels and good electron transport properties. Studies have shown that devices fabricated with these materials exhibit enhanced brightness and efficiency .

Case Study 1: Synthesis and Performance of PCDTBT

A notable study focused on the synthesis of PCDTBT from 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole demonstrated its effectiveness in OPV applications. The synthesized polymer was characterized for its optical and electronic properties, revealing a strong absorption spectrum and significant charge carrier mobility.

Case Study 2: Development of High-Mobility OFETs

Research conducted on OFETs using carbazole derivatives highlighted the role of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole in achieving high mobility rates. The study reported mobilities exceeding 1 cm²/V·s under optimized conditions, showcasing the potential for high-performance electronic devices.

Biochemische Analyse

Biochemical Properties

2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s bromine atoms and heptadecan-9-yl side chain contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through non-covalent binding, which can modulate the activity of these enzymes and influence cellular redox states .

Cellular Effects

The effects of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. The compound can induce the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular resilience against oxidative damage. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to alterations in energy production and utilization .

Molecular Mechanism

At the molecular level, 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole exerts its effects through specific binding interactions with biomolecules. The bromine atoms in the compound facilitate its binding to active sites of enzymes, potentially inhibiting or activating their functions. For instance, the compound has been found to inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-proliferative effects. Furthermore, it can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic flux. These temporal effects highlight the importance of considering both immediate and long-term impacts in experimental designs .

Dosage Effects in Animal Models

The effects of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole vary with different dosages in animal models. At low doses, the compound has been found to exert protective effects against oxidative stress, enhancing the activity of antioxidant enzymes. At high doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates. These findings underscore the importance of dosage optimization to balance therapeutic benefits and adverse effects .

Metabolic Pathways

2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules. These interactions can result in the modulation of metabolic flux and changes in metabolite levels, influencing overall cellular homeostasis .

Transport and Distribution

The transport and distribution of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its incorporation into cellular membranes, where it can interact with membrane-bound proteins and influence their functions. Additionally, it can be transported across cellular compartments via vesicular trafficking, affecting its localization and accumulation within specific organelles .

Subcellular Localization

The subcellular localization of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is critical for its activity and function. The compound has been found to localize predominantly in the endoplasmic reticulum and mitochondria, where it can exert its effects on protein folding and energy metabolism. Post-translational modifications, such as phosphorylation, can further influence its targeting to specific subcellular compartments, thereby modulating its biochemical interactions and cellular effects .

Biologische Aktivität

2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is a carbazole derivative that has garnered attention for its potential applications in organic electronics and photonic devices. This compound, identified by its CAS number 955964-73-5, exhibits unique biological activities that may influence its utility in various fields, including medicinal chemistry and material science.

The molecular formula of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is C29H41Br2N. Key properties include:

- Molecular Weight : 518.42 g/mol

- Log P (octanol-water partition coefficient) : Ranges from 6.69 to 12.61, indicating high lipophilicity and potential for membrane permeability .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Pharmacokinetics

- Blood-Brain Barrier (BBB) Permeability : The compound is noted not to be a BBB permeant, which limits its central nervous system applications .

- P-glycoprotein (P-gp) Substrate : It acts as a substrate for P-glycoprotein, suggesting that it may be involved in drug efflux mechanisms, impacting its bioavailability and therapeutic efficacy .

2. Enzyme Interaction

The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which are crucial for drug metabolism. This characteristic may reduce the risk of drug-drug interactions when used in combination therapies .

Synthesis and Functionalization

The synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole involves a multi-step process starting from simple carbazole derivatives. The reaction typically requires potassium hydroxide in dry DMSO under controlled heating conditions to achieve high yields (up to 90%) of the desired product . This synthetic pathway is crucial for producing derivatives with tailored biological activities.

Study 1: Photovoltaic Applications

A study explored the use of carbazole derivatives in organic photovoltaics, demonstrating that incorporating heptadecane chains enhances the solubility and processability of the materials without compromising their electronic properties. Devices fabricated with these compounds showed improved power conversion efficiencies (PCE) compared to their unsubstituted counterparts .

Study 2: Antimicrobial Properties

In vitro studies have shown that certain carbazole derivatives possess antimicrobial activity against various bacterial strains. While specific data on 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is sparse, related compounds have demonstrated significant inhibitory effects on pathogenic bacteria, suggesting potential applications in antimicrobial formulations .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C29H41Br2N |

| Molecular Weight | 518.42 g/mol |

| Log P (iLOGP) | 6.69 |

| BBB Permeability | No |

| P-gp Substrate | Yes |

| CYP Inhibition | None (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) |

Eigenschaften

IUPAC Name |

2,7-dibromo-9-heptadecan-9-ylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41Br2N/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)32-28-21-23(30)17-19-26(28)27-20-18-24(31)22-29(27)32/h17-22,25H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUNMSCVUSIWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694739 | |

| Record name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955964-73-5 | |

| Record name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9-(9-heptadecyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole in the context of organic solar cells?

A1: 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole serves as a key building block in the synthesis of donor-acceptor block copolymers designed for use in organic solar cells []. These copolymers are crucial for creating bulk-heterojunction solar cells, where the efficient blending of electron-donating and electron-accepting materials is essential for optimal device performance.

Q2: How does the structure of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole contribute to its function in these applications?

A2: The structure of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole allows for its incorporation into conjugated polymer chains. The dibromo substitutions provide sites for further chemical modification and polymerization, while the long alkyl chain (heptadecan-9-yl) enhances solubility in organic solvents, which is crucial for solution-processing techniques commonly used in organic solar cell fabrication [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.